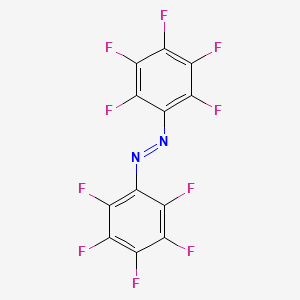

Azobenzene, decafluoro-

Description

Contextualization of Azobenzene (B91143) Photoswitching Phenomena in Advanced Chemical Systems

Azobenzene and its derivatives are a prominent class of molecular photoswitches, molecules that can reversibly change between two or more distinct states upon exposure to light. mdpi.comnih.gov This remarkable photochemical phenomenon is centered around the reversible trans-cis isomerization of the central nitrogen-nitrogen double bond (N=N). mdpi.com The trans isomer is generally the more thermodynamically stable form. Upon irradiation with light of a specific wavelength, typically in the ultraviolet (UV) range, the trans-azobenzene undergoes isomerization to the higher-energy cis isomer. mdpi.com This process can be reversed either by exposing the cis isomer to light of a different wavelength (often in the visible spectrum) or through thermal relaxation back to the trans state in the dark. mdpi.comunich.it

This light-induced transformation is accompanied by a significant change in molecular geometry. The trans isomer has a relatively planar and elongated structure, while the cis isomer adopts a more bent, globular shape. This structural change at the molecular level can be harnessed to control properties and functions at a macroscopic scale. This principle forms the basis for a wide array of applications in advanced chemical systems, including the development of smart materials, light-responsive liquid crystals, photoswitchable gels, and molecular machines. mdpi.com The ability to remotely and non-invasively control material properties and biological processes with high spatiotemporal precision makes azobenzene-based systems a thriving area of fundamental science and applied engineering. rsc.org

Rationale for Perfluorination in Azobenzene Research: Strategic Impact on Photophysical and Photochemical Properties

The modification of the basic azobenzene structure with different substituents is a key strategy to tune its photoswitching characteristics. Perfluorination, the replacement of all hydrogen atoms with fluorine atoms to yield decafluoroazobenzene (C₁₂F₁₀N₂), represents a powerful approach to strategically alter the molecule's fundamental properties. unimi.it Fluorine is the most electronegative element and has low polarizability; its incorporation into the aromatic rings significantly influences the electronic landscape of the azobenzene core. unimi.it

The primary motivations for perfluorinating azobenzenes are to modify their absorption spectra and the thermal stability of their isomers. A critical challenge with standard azobenzene is that its primary trans-to-cis isomerization occurs upon UV light absorption, which can be damaging in biological contexts. Furthermore, the absorption bands of the trans and cis isomers often overlap, making it difficult to achieve complete and clean switching between the two states.

Perfluorination addresses these issues by:

Shifting Absorption Bands: The strong electron-withdrawing nature of fluorine atoms lowers the energy of the n→π* electronic transition. This results in a significant red-shift of the n→π* absorption band for the trans isomer into the visible light region. This shift allows the trans-to-cis isomerization to be triggered with lower-energy visible light, which is more compatible with biological systems and offers deeper penetration in materials. acs.orgnih.gov

Separating Absorption Bands: Perfluorination, particularly ortho-fluorination, effectively separates the n→π* absorption bands of the trans and cis isomers. rsc.org This spectral separation enables more selective and quantitative photoisomerization in both directions, a property known as robust bistability. rsc.orgmolaid.com

Increasing Thermal Stability of the cis-Isomer: The cis isomer of decafluoroazobenzene exhibits a remarkably long thermal half-life compared to unsubstituted azobenzene. This enhanced stability is crucial for applications where the "switched-on" state needs to be maintained for extended periods without thermal decay, such as in data storage or long-term actuation. rsc.org The high thermal and photochemical stability of fluorinated organic molecules is attributed to the strength of the carbon-fluorine bond. unimi.it

| Property | Azobenzene | Decafluoroazobenzene | Reference |

|---|---|---|---|

| trans-Isomer λmax (π→π) | ~320 nm | ~335 nm | unimi.it |

| trans-Isomer λmax (n→π) | ~440 nm | ~480 nm | unimi.itresearchgate.net |

| cis-Isomer Thermal Half-Life | Hours | Months to Years | nih.govrsc.org |

| Isomerization Trigger | Primarily UV light | Visible light | nih.govresearchgate.net |

Scope and Significance of Decafluoroazobenzene Research in Modern Chemistry

The unique properties imparted by perfluorination make decafluoroazobenzene a significant compound in modern chemical research. It is not only studied for its fundamental photophysical characteristics but is also increasingly used as a key building block for advanced functional materials and molecular systems. ontosight.airesearchgate.net

The high stability and distinct electronic properties of decafluoroazobenzene make it a valuable component in several fields:

Materials Science: It serves as a foundational unit for creating fluorinated polymers and liquid crystals. mdpi.comontosight.ai The photoswitching capability allows for the light-induced modulation of material properties like phase, alignment, and surface energy.

Optoelectronics: With its high electron affinity and stability, decafluoroazobenzene is a promising candidate for integration into organic light-emitting diodes (OLEDs) and other optoelectronic devices. ontosight.ai It has been used to create Donor-Acceptor-Donor (D-A-D) type compounds for potential use in photovoltaic applications. unimi.itdntb.gov.ua

Supramolecular Chemistry and Crystal Engineering: The fluorine atoms in decafluoroazobenzene can participate in non-covalent interactions, such as F⋯F and F⋯π interactions, which can be used to direct the self-assembly of molecules into well-defined crystal structures. researchgate.net This allows for the precise engineering of photoresponsive solid-state materials. rsc.orgresearchgate.net

Synthesis of Complex Photoswitches: Decafluoroazobenzene is a versatile precursor for synthesizing more complex, asymmetrically substituted azobenzenes. The fluorine atoms are susceptible to nucleophilic aromatic substitution, allowing for the strategic replacement of one or more fluorine atoms with other functional groups to further tune the photoswitching properties. unimi.itrsc.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

2285-06-5 |

|---|---|

Molecular Formula |

C12F10N2 |

Molecular Weight |

362.12 g/mol |

IUPAC Name |

bis(2,3,4,5,6-pentafluorophenyl)diazene |

InChI |

InChI=1S/C12F10N2/c13-1-3(15)7(19)11(8(20)4(1)16)23-24-12-9(21)5(17)2(14)6(18)10(12)22 |

InChI Key |

JLMLUOQMPDZUFW-UHFFFAOYSA-N |

SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)N=NC2=C(C(=C(C(=C2F)F)F)F)F |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)N=NC2=C(C(=C(C(=C2F)F)F)F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Decafluoroazobenzene and Its Derivatives

Regioselective Synthesis Strategies for Perfluorinated Azobenzene (B91143) Scaffolds

The precise control over the placement of functional groups on the perfluorinated aromatic rings is crucial for tuning the properties of decafluoroazobenzene. Regioselective synthesis strategies are therefore highly valuable.

Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic compounds. In the context of fluorinated azobenzenes, this approach allows for the introduction of substituents at specific positions relative to the azo group. The reaction typically involves the use of a strong organolithium base to deprotonate a C-H bond at a position activated by a directing metalation group (DMG). The azo moiety itself can act as a directing group, facilitating lithiation at the ortho position. baranlab.orgharvard.edu

The mechanism of ortho-metalation can vary depending on the metal and its associated ligands. For instance, palladation of azobenzenes is suggested to occur via electrophilic attack on the aromatic ring by the metal. In contrast, reactions with complexes like MeMn(CO)₅ are believed to proceed through a nucleophilic mechanism. rsc.orgrsc.org The choice of the metalating agent and reaction conditions can, therefore, influence the regioselectivity of the subsequent functionalization.

A versatile and direct synthesis of sterically hindered azobenzenes involves ortho-lithiation of aromatic precursors followed by their reaction with aryldiazonium salts. umich.edu This method has proven effective for the preparation of a variety of azobenzene derivatives in good to excellent yields. umich.edu

| Directing Group | Metalating Agent | Electrophile | Product | Reference |

| Azo group | n-BuLi/TMEDA | CO₂ | Carboxylic acid derivative | baranlab.org |

| Azo group | s-BuLi | Me₃SiCl | Silylated derivative | harvard.edu |

| Methoxy group | PdCl₂ | - | Ortho-palladated complex | rsc.orgrsc.org |

The formation of the azo bond is a key step in the synthesis of azobenzenes. Traditional methods often involve the coupling of diazonium salts with electron-rich aromatic compounds (azo coupling), the reaction of aromatic nitroso compounds with anilines (Mills reaction), or the transformation of azoxybenzenes (Wallach reaction). rsc.org More recent approaches have focused on the direct oxidative dehydrogenation of hydrazo derivatives. organic-chemistry.orgresearchgate.net

Selectfluor-mediated oxidative dehydrogenation of hydrazine (B178648) derivatives provides an efficient route to azo compounds under mild conditions with good functional group tolerance. organic-chemistry.orgresearchgate.net This reaction is thought to proceed through an N-fluorination and elimination pathway. organic-chemistry.orgresearchgate.net

Another strategy involves the reductive coupling of aromatic nitro compounds, which can be an environmentally friendly alternative as it starts from readily available materials. mdpi.com

| Precursor Type | Reagents | Key Transformation | Product | Reference |

| Hydrazine derivative | Selectfluor, MeCN | Oxidative dehydrogenation | Azo compound | organic-chemistry.orgresearchgate.net |

| Aromatic amine | CuBr, air | Oxidative dehydrogenative coupling | Azo compound | bohrium.com |

| Quinone and aryl hydrazinium (B103819) salt | Sodium trifluoroacetate | Condensation/Dehydrogenation | Azo compound | scilit.com |

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings, such as those in decafluoroazobenzene. wikipedia.org The presence of multiple fluorine atoms activates the aromatic rings towards nucleophilic attack, allowing for the displacement of a fluoride (B91410) ion by a variety of nucleophiles. pressbooks.pub This reaction typically proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. pressbooks.pubnih.gov

The SNAr reaction on polyfluoroarenes can be highly regioselective. For example, the reaction of decafluorobiphenyl (B1670000) with phenothiazine (B1677639) in the presence of a mild base affords the para-substituted product selectively. doaj.org This selectivity is crucial for the synthesis of well-defined functionalized decafluoroazobenzene derivatives. Organic photoredox catalysis has also been employed to enable the SNAr of unactivated fluoroarenes under mild conditions, expanding the scope of this reaction. nih.gov

The introduction of substituents can significantly affect the photochemical properties of the resulting azobenzene. For instance, the introduction of an electron-donating group in the para position of an ortho-fluorinated azobenzene can negatively impact the separation of the n-π* absorption bands. nih.gov

| Nucleophile | Reaction Conditions | Product | Reference |

| Phenothiazine | Mild base | 10-(Nonafluorobiphenyl-4-yl)phenothiazine | doaj.org |

| Sodium sulfite | Water/ethanol | Sulfonated tetra-ortho-fluoro-azobenzene | nih.gov |

| Various amines | Organic photoredox catalyst | Aminated fluoroarenes | nih.gov |

Polymerization Techniques for Decafluoroazobenzene-Containing Macromolecules

Incorporating decafluoroazobenzene units into polymers allows for the development of photoresponsive materials with tunable properties. Controlled radical polymerization techniques are particularly well-suited for this purpose, as they provide control over molecular weight, architecture, and functionality. sigmaaldrich.comnih.govresearchgate.net

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile controlled radical polymerization method that can be used to synthesize well-defined polymers containing azobenzene moieties. mdpi.comacs.orgtandfonline.com This technique allows for the preparation of block copolymers with specific self-assembling characteristics and photoresponsive properties. mdpi.commdpi.com The RAFT process enables the synthesis of polymers with low polydispersity and the ability to form various nanostructures in the solid state through microphase separation. tandfonline.com

The synthesis of amphiphilic block copolymers containing azobenzene can be achieved using RAFT, leading to materials that form micelles, vesicles, and other aggregates in solution. mdpi.comacs.org These structures can exhibit interesting photo- and chemoresponsive behaviors.

| Monomer(s) | RAFT Agent | Initiator | Polymer Architecture | Reference |

| NIPAM and Azo-monomer | 2-(dodecylthiocarbonothioylthio)-2-methylpropionic acid | AIBN | Diblock copolymer | mdpi.com |

| AHMA | CPDN | AIBN | Homopolymer | acs.org |

| Various vinyl monomers | - | - | Triblock copolymers | tandfonline.com |

Synthesis of Multi-Azo Systems Incorporating Decafluoroazobenzene Units

The synthesis of molecules containing multiple azo linkages, including decafluoroazobenzene units, leads to materials with complex photo-switching behaviors and potential applications in areas like data storage and molecular machines. mdpi.com

The synthesis of such systems can be achieved through iterative coupling reactions. For example, diazotization of an amino-azobenzene derivative followed by coupling with another aromatic component can lead to bis-azo and tris-azo compounds. mdpi.com The strategic placement of functional groups allows for the controlled assembly of these multi-azo systems.

| Building Block | Coupling Strategy | Product | Key Feature | Reference |

| 4-((4-aminophenyl)diazenyl)benzenesulfonate | Diazotization and coupling with 4-aminophenol | Diazo compound | Two azo bonds | mdpi.com |

| 4-((4-aminophenyl)diazenyl)benzenesulfonate | Diazotization and coupling with 2,2'-dihydroxyazobenzene | Triazo compound | Three azo bonds | mdpi.com |

Strategies for Bis- and Oligo-Azobenzene Derivatives

The synthesis of molecules containing multiple azobenzene units, such as bis- and oligo-azobenzene derivatives, is a growing area of research. These compounds are of interest for their potential applications in areas like molecular machines and responsive materials, where multiple photochromic units can act in concert.

A key strategy for synthesizing bifunctional azobenzenes involves the use of nucleophilic aromatic substitution (SNAr) reactions on a highly fluorinated azobenzene core. For instance, a tetra-ortho-fluoro-azobenzene scaffold can serve as a versatile platform. The electron-deficient nature of the perfluorinated rings makes them susceptible to attack by nucleophiles, allowing for the sequential introduction of different functional groups. This approach provides an orthogonal method to traditional cross-coupling reactions for creating bifunctional and bis-azobenzene derivatives nih.gov.

One reported synthesis starts with a p-fluoro-bromo tetra-ortho-fluoro-azobenzene. This starting material allows for the selective modification of the para positions. For example, a water-solubilizing sulfonate group can be introduced via an SNAr reaction, while the bromo group is retained for subsequent cross-coupling reactions. This strategy enables the creation of bis-para-substituted azobenzene molecules with tailored properties nih.gov.

Another approach to constructing molecules with multiple perfluorinated aromatic groups involves the synthesis of bis(pentafluorophenyl)azomethine-containing monomers. These monomers can be prepared through the reaction of aromatic diamines, such as those containing tetrafluorobenzene or octafluorobiphenylene (B79638) fragments, with pentafluorobenzaldehyde. The resulting compounds serve as building blocks for core fluorinated polyaryl esters that incorporate chromophoric azomethine groups nasu-periodicals.org.ua.

| Starting Material | Reaction Type | Key Reagents | Product Type | Reference |

|---|---|---|---|---|

| p-Fluoro-bromo tetra-ortho-fluoro-azobenzene | Nucleophilic Aromatic Substitution (SNAr) | Sulfonating agents | Bis-para-substituted azobenzene | nih.gov |

| Aromatic diamines (e.g., with tetrafluorobenzene units) | Condensation | Pentafluorobenzaldehyde | Bis(pentafluorophenyl)azomethine monomers | nasu-periodicals.org.ua |

Chiral Fluorinated Azobenzene Synthesis

The incorporation of chirality into fluorinated azobenzene derivatives is of significant interest for applications in chiroptical switching and asymmetric catalysis. The synthesis of such molecules often involves the use of chiral building blocks or asymmetric reactions.

One strategy for creating chiral azobenzene systems is the synthesis of axially chiral binaphthyl-azobenzene dyads. In this approach, optically active binaphthyl derivatives are coupled with azobenzene moieties to create macrocyclic structures. The inherent chirality of the binaphthyl unit can induce helical chirality in the cis-azobenzene moiety upon photoisomerization. The direction of this induced twist depends on the axial chirality of the binaphthyl and the linkage positions of the azobenzene mdpi.com. For example, a tandem Williamson synthesis can be employed to link a diol-functionalized binaphthyl with a dibromo-azobenzene to form the cyclic dyad mdpi.com.

Another approach involves the enantioselective synthesis of molecules containing both fluorine and a chiral center. While not directly demonstrated for decafluoroazobenzene, methods for the enantioselective synthesis of fluoro-dihydroquinazolones and -benzooxazinones through fluorination-initiated asymmetric cyclization reactions have been developed. These reactions utilize double axially chiral anionic phase-transfer catalysts to achieve high diastereoselectivities and enantioselectivities semanticscholar.org. Such strategies could potentially be adapted for the asymmetric functionalization of decafluoroazobenzene precursors.

The synthesis of azobenzene-tethered DNA from chiral precursors like D-threoninol also demonstrates a method for introducing chirality. A phosphoramidite (B1245037) monomer bearing an azobenzene can be synthesized and incorporated into DNA strands, allowing for the precise placement of the photochromic unit within a chiral biomolecule nih.gov.

| Chiral Precursor/Catalyst | Synthetic Strategy | Resulting Chiral Feature | Potential Application | Reference |

|---|---|---|---|---|

| Optically active binaphthyls | Tandem Williamson synthesis to form cyclic dyads | Axial and induced helical chirality | Chiroptical switching | mdpi.com |

| Double axially chiral phase-transfer catalysts | Asymmetric fluorocyclization | Stereocenters containing fluorine | Asymmetric catalysis | semanticscholar.org |

| D-threoninol | Synthesis of azobenzene-bearing phosphoramidite for DNA synthesis | Incorporation into a chiral biomolecule | Photo-regulation of biological functions | nih.gov |

Green Chemistry Approaches in Decafluoroazobenzene Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of decafluoroazobenzene synthesis, this involves exploring alternative energy sources, minimizing solvent use, and employing more sustainable reaction conditions.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technique relies on the efficient transfer of energy to the reaction mixture through dielectric heating nih.gov. The use of microwaves can be particularly beneficial for the synthesis of heterocyclic compounds and has been applied to the synthesis of halogenated coumarin-azo derivatives youtube.comlew.roanalis.com.mymdpi.com. For instance, Knoevenagel condensation and hydrolysis reactions to produce azo-coumarins have been shown to proceed much faster and with higher yields under microwave irradiation compared to traditional refluxing analis.com.my. While specific protocols for decafluoroazobenzene are not extensively reported, the general success of MAOS for azo compound synthesis suggests its potential applicability.

Solvent-Free Synthesis:

Conducting reactions in the absence of a solvent, or "neat," is a cornerstone of green chemistry as it eliminates a major source of chemical waste. Solvent-free reactions can be more efficient and selective than their solution-phase counterparts because the reactant molecules are in close proximity in the solid state cmu.edu. This approach has been successfully used for the synthesis of various organic compounds, including benzoxazines and 1,5-disubstituted tetrazoles, often in conjunction with microwave irradiation researchgate.netresearchgate.net. The feasibility of applying solvent-free conditions to the synthesis of decafluoroazobenzene would depend on the physical properties of the reactants and the specific reaction being employed.

Catalytic Approaches:

The development of catalytic methods is another key aspect of green chemistry. For the synthesis of azo compounds, traditional methods often involve stoichiometric reagents. More sustainable approaches could involve the use of catalytic systems for the oxidative dehydrogenation of hydrazo derivatives organic-chemistry.org. For instance, Selectfluor has been used to mediate the oxidative dehydrogenation of hydrazine derivatives to azo compounds under mild conditions organic-chemistry.org. The development of catalytic Ullmann-type reactions for C-N and C-O bond formation also offers a greener alternative to stoichiometric copper-mediated reactions by operating under milder conditions nih.govorganic-chemistry.orgresearchgate.netmdpi.com. The application of such catalytic systems to the synthesis of decafluoroazobenzene could significantly improve the sustainability of its production.

| Green Chemistry Approach | Principle | Potential Advantages for Decafluoroazobenzene Synthesis | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Rapid and efficient heating of the reaction mixture. | Reduced reaction times, increased yields, and energy savings. | nih.govyoutube.comlew.roanalis.com.mymdpi.com |

| Solvent-Free Synthesis | Elimination of solvents to reduce waste and simplify purification. | Reduced environmental impact, lower costs, and potentially higher efficiency. | cmu.eduresearchgate.netresearchgate.net |

| Catalytic Methods | Use of catalysts to increase reaction efficiency and reduce waste. | Milder reaction conditions, lower reagent loading, and improved atom economy. | organic-chemistry.orgnih.govorganic-chemistry.orgresearchgate.netmdpi.com |

Elucidation of Photoisomerization Mechanisms and Excited State Dynamics in Decafluoroazobenzene Systems

Fundamental Mechanisms of E/Z Photoisomerization in Fluorinated Azobenzenes

The reversible transformation between the thermally stable E (trans) and metastable Z (cis) isomers of azobenzenes upon photoexcitation is the cornerstone of their functionality. For fluorinated azobenzenes like decafluoroazobenzene, this process is governed by complex dynamics on the excited-state potential energy surfaces.

Torsional Pathways and Inversion Pathways: A Comparative Analysis

Two primary mechanistic pathways have been proposed for the E/Z photoisomerization of azobenzenes: the torsional (or rotation) pathway and the inversion pathway.

Torsional Pathway: This mechanism involves the rotation around the central N=N double bond in the electronically excited state. Upon photoexcitation, the N=N bond loses some of its double-bond character, facilitating rotation towards a twisted geometry. From this twisted conformation, the molecule can decay back to the ground electronic state, partitioning between the E and Z isomers. Theoretical studies on azobenzene (B91143) itself have shown that the torsional pathway is a prominent mechanism for the S1 (n→π*) excited state.

Inversion Pathway: This pathway involves an in-plane, scissor-like motion of one of the phenyl rings relative to the N=N bond, proceeding through a linear transition state. While early theoretical studies suggested the inversion path as a viable mechanism, particularly for S2 (π→π*) excitation in azobenzene, more recent investigations often favor the torsional mechanism.

For decafluoroazobenzene , the perfluorination of the phenyl rings is expected to influence the relative energies of the transition states for these pathways. The electron-withdrawing nature of fluorine atoms can alter the electronic distribution in the excited states, potentially favoring one pathway over the other. While detailed comparative analyses specifically for decafluoroazobenzene are not extensively documented in publicly available literature, the general consensus for azobenzene derivatives points towards the torsional mechanism being a key player in the photoisomerization process.

Role of Conical Intersections in Nonadiabatic Dynamics

The ultrafast and efficient photoisomerization of azobenzenes is rationalized by the presence of conical intersections (CIs) between the excited-state and ground-state potential energy surfaces. Conical intersections are regions of degeneracy between electronic states, acting as efficient funnels for non-radiative decay.

When decafluoroazobenzene is in an excited electronic state, its geometry evolves on the excited-state potential energy surface. The molecule's trajectory eventually leads it to a conical intersection, where the energy gap between the excited state and the ground state vanishes. At this point, the Born-Oppenheimer approximation breaks down, and the molecule can rapidly transition to the ground electronic state. The geometry of the molecule at the conical intersection plays a critical role in determining the outcome of the photoreaction, i.e., whether it returns to the initial isomer or converts to the other. Theoretical simulations on azobenzene have identified CIs at twisted geometries, supporting the role of the torsional pathway in the isomerization process. The precise location and topology of these conical intersections are influenced by substitutions on the phenyl rings, and thus, perfluorination in decafluoroazobenzene is expected to modulate these features, thereby affecting the dynamics and efficiency of photoisomerization.

Electronic Excited States and Their Influence on Photoreactivity

The photochemical behavior of decafluoroazobenzene is dictated by the nature of its electronic excited states, which are accessed upon absorption of light. The two lowest-lying singlet excited states, resulting from n→π* and π→π* transitions, are of primary importance.

n→π* and π→π* Excitation Pathways and Quantum Yield Dependencies

n→π* Excitation: This transition involves the promotion of a non-bonding electron from one of the nitrogen lone pairs to an anti-bonding π* orbital of the N=N bond. In azobenzene, the S1 state is of n→π* character and is associated with a weak absorption band in the visible region. Excitation into this state is known to be efficient for inducing E→Z isomerization.

π→π* Excitation: This transition involves the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital, primarily localized on the azo bridge and the phenyl rings. The S2 state in azobenzene is of π→π* character and corresponds to a strong absorption band in the ultraviolet region.

For decafluoroazobenzene , perfluorination is known to cause a blue-shift in the n→π* absorption band and a red-shift in the π→π* band compared to unsubstituted azobenzene. This shift alters the energy gap between the S1 and S2 states and can influence the subsequent photodynamics.

Table 1: General Comparison of Excitation Pathways in Azobenzenes

| Feature | n→π* Excitation (S1 state) | π→π* Excitation (S2 state) |

|---|---|---|

| Transition Energy | Lower energy (Visible region) | Higher energy (UV region) |

| Absorption Intensity | Weak | Strong |

| Typical E→Z Quantum Yield | Generally higher | Generally lower |

| Primary Isomerization Pathway | Predominantly torsional | Can involve both torsional and inversion pathways, with rapid internal conversion to S1 |

Note: The specific values and predominant pathways can be influenced by substitution and solvent effects.

Ultrafast Excited-State Decay Processes

Following photoexcitation, decafluoroazobenzene undergoes a series of rapid, non-radiative processes that lead to either isomerization or return to the initial state. These dynamics occur on the femtosecond to picosecond timescale and are typically studied using ultrafast transient absorption spectroscopy.

Theoretical and Computational Approaches to Photoisomerization Dynamics

Due to the ultrafast nature of the photoisomerization process, theoretical and computational methods are indispensable for obtaining a detailed, atomistic understanding of the underlying dynamics. A variety of computational techniques are employed to study the excited-state potential energy surfaces and simulate the nonadiabatic dynamics of azobenzene derivatives.

Quantum Chemical Calculations: Methods such as Time-Dependent Density Functional Theory (TD-DFT) and multireference methods like Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory correction (CASPT2) are used to calculate the energies and properties of the ground and excited electronic states. These calculations help in mapping the potential energy surfaces and identifying critical points such as minima, transition states, and conical intersections.

Nonadiabatic Dynamics Simulations: To simulate the time evolution of the molecule after photoexcitation, nonadiabatic dynamics methods are employed. Techniques like surface hopping and ab initio multiple spawning (AIMS) allow for the simulation of trajectories that can move between different potential energy surfaces, thus capturing the transitions at conical intersections. These simulations provide insights into the timescales of the different processes, the branching ratios between different decay channels, and the specific molecular motions that drive the isomerization.

For decafluoroazobenzene , computational studies would be crucial to elucidate the specific effects of perfluorination on the potential energy surfaces and the resulting dynamics. Such studies could provide a detailed comparison of the torsional and inversion pathways, map out the conical intersection seams, and predict the quantum yields and excited-state lifetimes, thereby complementing and guiding experimental investigations.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| Azobenzene |

Ab Initio Molecular Dynamics (AIMD) Simulations

Ab initio molecular dynamics (AIMD) simulations offer a first-principles approach to tracking the real-time evolution of molecular systems in their excited states. For azobenzene and its derivatives, AIMD has been instrumental in elucidating the photoisomerization mechanism following excitation. These simulations can map the trajectory of the molecule as it navigates the potential energy surfaces of its excited states, revealing the specific nuclear motions that lead to isomerization.

For the parent azobenzene molecule, AIMD simulations have shown that upon excitation to the S₁(nπ*) state, the cis-to-trans isomerization often proceeds through a two-step rotational mechanism. This involves rotations of the central N=N bond and the phenyl rings. In contrast, the trans-to-cis isomerization tends to follow a more conventional rotational pathway where the phenyl rings rotate around the N=N bond. Such simulations provide quantum yields that are in good agreement with experimental findings. While specific AIMD studies on decafluoroazobenzene are less prevalent in the literature, the principles derived from azobenzene simulations provide a foundational understanding of the expected isomerization pathways.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are workhorse methods for investigating the electronic structure and potential energy surfaces (PES) of photoswitchable molecules like decafluoroazobenzene. These methods offer a balance between computational cost and accuracy, making them suitable for studying relatively large molecules.

DFT calculations are used to determine the geometries and energies of the ground state isomers, as well as transition states for thermal isomerization. TD-DFT is employed to calculate vertical excitation energies, which correspond to the absorption of light, and to map out the PES of the relevant excited states (e.g., S₁, S₂, etc.). For azobenzene, TD-DFT calculations have been crucial in debating the photoisomerization mechanism, with results often favoring a rotational pathway over an inversion pathway.

Studies on fluorine-substituted azobenzenes have shown that fluorination has a distinct effect on the molecular orbital distribution of the E isomer, which is key to splitting the n → π* transition between the E and Z isomers. This separation of absorption bands is a desirable property for molecular switches. However, it's important to note that the accuracy of DFT and TD-DFT can be limited by the choice of exchange-correlation functional, and results should be benchmarked against higher-level theoretical methods where possible.

| Property | trans-Azobenzene | cis-Azobenzene | Reference Method |

|---|---|---|---|

| Relative Energy (kcal/mol) | 0.0 | ~12-14 | DFT (B3LYP) |

| N=N Bond Length (Å) | ~1.25 | ~1.25 | DFT (B3LYP) |

| CNNC Dihedral Angle (°) | 180.0 | ~0.0 | DFT (B3LYP) |

| S₁ Excitation Energy (eV) | ~2.8 | ~2.6 | TD-DFT (B3LYP) |

Surface Hopping Simulations and Quantum Decoherence Corrections

To accurately model the non-adiabatic transitions that occur during photoisomerization, particularly at conical intersections (CIs) where different electronic states become degenerate, surface hopping simulations are widely employed. This semi-classical approach simulates a swarm of classical trajectories on the excited-state potential energy surfaces, with probabilistic "hops" between surfaces to account for non-adiabatic events.

Tully's fewest-switches surface hopping (FSSH) is a popular algorithm used in these simulations. For azobenzene, FSSH simulations combined with TD-DFT have provided detailed insights into the quantum yields and lifetimes of the photoisomerization process. These simulations have shown that the topology of the CI between the ground and first excited states is crucial for the outcome of the reaction.

A known limitation of the FSSH method is its neglect of quantum decoherence, which can lead to an overestimation of the population of electronic states after passing through a region of strong non-adiabatic coupling. Various correction schemes have been developed to address this issue and improve the accuracy of the simulations.

Multi-Reference and Multi-Configuration Theories for Potential Energy Surfaces

For a more accurate description of the potential energy surfaces, especially in regions of strong electron correlation and near degeneracies like conical intersections, multi-reference and multi-configurational methods are necessary. Methods like the Complete Active Space Self-Consistent Field (CASSCF) and Multi-Reference Configuration Interaction (MRCI) provide a more robust theoretical framework for these challenging situations.

In the context of azobenzene photoisomerization, CASSCF calculations have been instrumental in identifying the key conical intersections that facilitate the decay from the excited state back to the ground state. These calculations have revealed the importance of both rotational and inversional pathways in the isomerization process. By providing a more accurate representation of the electronic wavefunction, these methods offer a higher level of confidence in the predicted reaction mechanisms. However, the high computational cost of these methods often limits their application to smaller systems or requires careful selection of the active space.

| Method | Strengths | Limitations |

|---|---|---|

| AIMD | Provides real-time dynamics of isomerization. | Computationally expensive, limited simulation time. |

| DFT/TD-DFT | Good balance of cost and accuracy for large systems. | Accuracy depends on the exchange-correlation functional; can fail near conical intersections. |

| Surface Hopping | Captures non-adiabatic transitions. | Semi-classical approximation; standard methods neglect quantum decoherence. |

| CASSCF/MRCI | Accurate description of multi-reference systems and conical intersections. | High computational cost, requires careful selection of active space. |

Impact of Fluorination and Substituent Effects on Isomerization Kinetics and Thermodynamics

The introduction of fluorine atoms to the azobenzene scaffold, as in decafluoroazobenzene, has a profound impact on its photoisomerization properties. Fluorination is known to significantly alter the electronic and structural properties of the molecule.

Studies on fluorine-substituted azobenzenes have shown that the presence and position of fluorine atoms can tune the absorption spectra of the E and Z isomers. This is often due to the influence of fluorine on the molecular orbital energy levels. Specifically, ortho-fluorination can lead to a splitting of the n → π* absorption bands of the two isomers, which is advantageous for selective photo-switching.

From a thermodynamic perspective, fluorination can affect the relative stability of the cis and trans isomers and the thermal barrier for the Z → E isomerization. The thermal half-life of the cis isomer is a critical parameter for applications in molecular memory and switches. Theoretical studies have shown that the effect of substituents on the thermal isomerization is related to their influence on the conjugated system of the molecule.

External Stimuli Beyond Light for Isomerization Control

While light is the most common stimulus for inducing isomerization in azobenzene derivatives, other external stimuli can also be employed to control this process. The ability to trigger the switching event with different inputs expands the potential applications of these molecular systems.

For instance, changes in the local environment, such as solvent polarity or viscosity, can influence the isomerization mechanism and kinetics. Encapsulation within supramolecular hosts can also alter the excited-state dynamics and isomerization pathways. Furthermore, the application of mechanical stress has been shown to induce isomerization in some azobenzene-containing systems. The significant geometric change that accompanies the trans-cis isomerization makes azobenzene a prime candidate for building dynamic molecular devices that respond to various external cues.

Advanced Spectroscopic Characterization of Decafluoroazobenzene and Its Photoisomers

Ultrafast Time-Resolved Spectroscopic Techniques

Ultrafast spectroscopic methods are indispensable for monitoring the rapid electronic and nuclear dynamics that govern the photoisomerization of azobenzene (B91143) derivatives. These techniques provide real-time snapshots of the molecule as it traverses the excited-state potential energy surfaces following photoexcitation.

Femtosecond time-resolved photoelectron spectroscopy (TRPES) is a powerful technique for investigating excited-state dynamics in isolated molecules. canada.ca In a TRPES experiment, a femtosecond pump pulse excites the molecule to a higher electronic state, and a time-delayed probe pulse ionizes the molecule. By analyzing the kinetic energy of the ejected photoelectrons as a function of the pump-probe delay, one can map the evolution of the excited-state wavepacket. canada.cakyoto-u.ac.jp

For decafluoroazobenzene, TRPES can provide detailed insights into the lifetimes and decay pathways of the S1(nπ) and S2(ππ) excited states. The high sensitivity of photoelectron spectroscopy to both electronic configuration and vibrational dynamics makes it particularly well-suited for studying ultrafast nonadiabatic processes, such as internal conversion and intersystem crossing, which are key steps in the photoisomerization mechanism. canada.ca While specific TRPES data for decafluoroazobenzene is not extensively documented, studies on the parent azobenzene molecule reveal lifetimes on the order of hundreds of femtoseconds to a few picoseconds for the excited states, and similar ultrafast dynamics are anticipated for the perfluorinated analogue. The electron-withdrawing nature of the fluorine atoms is expected to influence the energies and lifetimes of the excited states, a hypothesis that TRPES is uniquely equipped to verify.

Table 1: Representative Excited-State Lifetimes for Azobenzene Derivatives

| Compound | Excited State | Lifetime (ps) | Isomerization Pathway |

|---|---|---|---|

| Azobenzene | S1(nπ*) | ~0.4 - 3 | Inversion/Rotation |

| Azobenzene | S2(ππ*) | < 1 | Internal Conversion to S1 |

| Expected for Decafluoroazobenzene | S1(nπ*) | Hypothesized < 3 ps | Predominantly Inversion |

Time-resolved UV-visible (transient absorption) spectroscopy is another crucial technique for tracking the kinetics of photoinduced processes. researchgate.netrsc.org This method monitors the change in absorbance of a sample over time after excitation by a short laser pulse. The resulting transient spectra reveal the formation and decay of excited states and ground-state isomers. researchgate.netnih.gov

Upon photoexcitation, trans-decafluoroazobenzene is expected to exhibit transient absorption signals corresponding to its excited states. By monitoring the decay of these signals and the concomitant recovery of the ground-state bleach, the lifetimes of the excited states can be determined. nih.govgeomar.de Studies on azobenzene and its derivatives have shown that the excited-state dynamics are often characterized by multi-exponential decays, reflecting complex processes such as vibrational cooling and passage through conical intersections. researchgate.netrsc.org For instance, the photoisomerization of trans-azobenzene often proceeds through the S1 state, which can decay back to the trans ground state or evolve towards the cis isomer. nih.gov The perfluorination in decafluoroazobenzene is likely to alter the absorption wavelengths and lifetimes of these transient species. The strong electron-withdrawing effect of the fluorine atoms can modify the energy landscape of the excited states, potentially affecting the efficiency and speed of the isomerization process.

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy provides detailed information about the molecular structure and bonding within the different isomers of decafluoroazobenzene. By probing the vibrational modes, one can gain insights into the geometry of the molecule in both its ground and excited electronic states.

Resonance Raman (RR) spectroscopy is a powerful tool for probing the vibrational modes of a molecule that are coupled to an electronic transition. nih.govscispace.com By tuning the excitation laser wavelength to be in resonance with an electronic absorption band, the intensities of certain Raman-active vibrations are selectively enhanced. The analysis of these intensities provides information about the changes in molecular geometry that occur upon electronic excitation. nih.gov

For decafluoroazobenzene, RR intensity analysis can be used to elucidate the initial structural dynamics on the excited-state potential energy surface following nπ* or ππ* excitation. For the parent trans-azobenzene, the strongest Raman intensities are observed in skeletal stretching and bending modes, whereas for cis-azobenzene, torsional motions dominate the nuclear relaxation. nih.gov This suggests that the isomerization of the cis isomer proceeds via rotation about the N=N bond, while the trans isomer follows an inversion pathway. It is anticipated that decafluoroazobenzene would exhibit similar behavior, with specific vibrational modes associated with the C-F bonds also being sensitive to the photoisomerization process.

Table 2: Key Vibrational Modes in Azobenzene Isomerization

| Vibrational Mode | Typical Wavenumber (cm-1) | Role in Isomerization |

|---|---|---|

| N=N Stretch | 1400 - 1500 | Changes upon excitation |

| C-N Stretch | 1150 - 1250 | Sensitive to CNN angle |

| CNN Bend | ~900 | Key coordinate for inversion |

| CNNC Torsion | 200 - 600 | Key coordinate for rotation |

| C-F Stretch | 1100 - 1300 | Reporter of electronic environment |

Infrared (IR) spectroscopy in cryogenic matrices is an effective method for studying the structure of unstable or highly reactive species, including different conformers and photoisomers of a molecule. rsc.org By isolating molecules in an inert gas matrix (such as argon or xenon) at very low temperatures (typically below 20 K), intermolecular interactions are minimized, and sharp, well-resolved vibrational spectra can be obtained. rsc.orguc.pt

This technique is particularly valuable for characterizing the individual trans and cis isomers of decafluoroazobenzene. After deposition in the matrix, the sample can be irradiated with light of specific wavelengths to induce photoisomerization. The IR spectrum is monitored throughout this process, allowing for the unambiguous identification of the vibrational signatures of each isomer. rsc.org Studies on the parent azobenzene molecule in cryogenic matrices have successfully characterized the E → Z and Z → E phototransformations, revealing that steric restrictions in the matrix can influence the photoisomerization efficiency. rsc.org For decafluoroazobenzene, matrix isolation IR spectroscopy would enable the precise determination of the vibrational frequencies of both isomers, providing valuable data for benchmarking theoretical calculations and understanding the structural changes associated with isomerization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure and conformation of molecules in solution. auremn.org.br For fluorinated compounds like decafluoroazobenzene, 19F NMR is an exceptionally sensitive and informative probe. nih.gov

The chemical shifts of the fluorine nuclei in decafluoroazobenzene are highly sensitive to their local electronic environment, which differs significantly between the trans and cis isomers. nih.gov In the trans isomer, the two pentafluorophenyl rings are in a similar environment, which would be reflected in the 19F NMR spectrum. Upon isomerization to the cis form, the non-planar, helical structure brings the two rings into close proximity, leading to through-space interactions that can dramatically alter the chemical shifts of the ortho-fluorine atoms. nih.gov

Furthermore, variable-temperature NMR studies can provide insights into the dynamics of processes such as phenyl ring rotation. nih.gov By analyzing the changes in the 19F NMR spectra as a function of temperature, it is possible to determine the energy barriers for conformational changes. The presence of through-space 19F-19F scalar couplings can also be a clear indicator of the cis conformation. nih.gov

Table 3: Typical 19F NMR Chemical Shift Ranges for Aromatic Fluorine Compounds

| Fluorine Position | Typical Chemical Shift Range (ppm vs. CFCl3) | Expected for Decafluoroazobenzene |

|---|---|---|

| Ortho to N=N | -130 to -145 | Sensitive to trans/cis isomerization |

| Meta to N=N | -155 to -165 | Less sensitive to isomerization |

| Para to N=N | -145 to -160 | Moderately sensitive to isomerization |

These spectroscopic techniques, when applied in a complementary fashion, provide a comprehensive picture of the structure, dynamics, and photoisomerization mechanism of decafluoroazobenzene, from the initial ultrafast events following light absorption to the stable conformations of its photoisomers.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The electronic absorption and emission properties of decafluoroazobenzene and its photoisomers are fundamental to understanding its photoswitching behavior. Spectroscopic analysis reveals the electronic transitions that govern its interaction with light, providing insight into the efficiency of photoisomerization and the stability of its isomeric forms.

Electronic Absorption (UV-Vis) Spectroscopy

The electronic absorption spectrum of decafluoroazobenzene, like other azobenzene derivatives, is characterized by two principal electronic transitions: a high-energy π → π* transition and a lower-energy n → π* transition. These transitions are distinctly different for the trans (E) and cis (Z) isomers, a feature that is crucial for its function as a molecular switch.

Detailed Research Findings:

The substitution of all hydrogen atoms with fluorine atoms in the azobenzene core significantly influences the electronic properties and, consequently, the absorption spectrum. The primary effect of ortho-fluorine atoms is a notable separation of the n → π* absorption bands of the E and Z isomers. This separation is critical as it allows for the selective photoisomerization of each isomer using different wavelengths of visible light, a property not as readily achievable with unsubstituted azobenzene where the n → π* bands significantly overlap.

trans-Decafluoroazobenzene (E-isomer): The trans isomer exhibits a strong absorption band in the ultraviolet (UV) region, which is assigned to the π → π* transition. This transition involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital and is symmetry-allowed, resulting in a high molar absorptivity (ε). A second, much weaker absorption band is observed at longer wavelengths in the visible region. This band corresponds to the symmetry-forbidden n → π* transition, which involves the excitation of a non-bonding electron from one of the nitrogen atoms to the antibonding π* orbital.

cis-Decafluoroazobenzene (Z-isomer): Upon photoisomerization to the cis form, the absorption spectrum changes significantly. The intense π → π* band experiences a hypsochromic shift (blue shift) to shorter wavelengths and a decrease in intensity. Conversely, the n → π* transition, which is no longer symmetry-forbidden in the less symmetric cis configuration, gains intensity and becomes more prominent in the visible spectrum. The distinct absorption maximum for the n → π* transition of the Z isomer is key to driving the reverse Z → E isomerization with visible light.

The following tables summarize the characteristic absorption data for the photoisomers of decafluoroazobenzene based on spectroscopic studies of ortho-fluorinated azobenzenes.

Table 1: Electronic Absorption Data for trans-Decafluoroazobenzene (E-isomer)

| Electronic Transition | Absorption Maximum (λmax) (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Region |

|---|---|---|---|

| π → π* | ~330 | High | UV |

| n → π* | ~470 | Low | Visible |

| Electronic Transition | Absorption Maximum (λmax) (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Region |

|---|---|---|---|

| π → π* | ~270 | Moderate | UV |

Fluorescence Spectroscopy

Fluorescence is the emission of light from a molecule after it has absorbed light. For most azobenzene derivatives, including decafluoroazobenzene, fluorescence is not a significant de-excitation pathway.

Detailed Research Findings:

The remarkably efficient E/Z photoisomerization process in azobenzenes serves as the dominant non-radiative decay channel for the excited state. researchgate.net This rapid conformational change occurs on a picosecond timescale, effectively outcompeting the slower radiative process of fluorescence. researchgate.net Consequently, conventional azobenzene derivatives are considered to be essentially non-emissive. researchgate.net

Even when isomerization is sterically hindered by constraining the molecule within a rigid matrix, such as a metal-organic framework, trans-azobenzene remains effectively non-fluorescent, with a reported fluorescence quantum yield (ΦF) of less than 10⁻⁴. This indicates that other non-radiative decay pathways, such as internal conversion and vibrational relaxation, are still highly efficient. While certain synthetic modifications, such as the introduction of boryl groups, can impart fluorescence to the azobenzene core by altering the excited state potential energy surface and inhibiting isomerization, decafluoroazobenzene itself is not expected to be fluorescent. researchgate.net No significant fluorescence emission has been reported for decafluoroazobenzene, and its quantum yield is presumed to be negligible.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Decafluoroazobenzene |

Supramolecular Chemistry and Self Assembly of Decafluoroazobenzene Systems

Decafluoroazobenzene as a Component in Host-Guest Systems

Host-guest chemistry, a central concept in supramolecular chemistry, involves the formation of complexes between a larger 'host' molecule with a cavity and a smaller 'guest' molecule. usc.gal Fluorinated azobenzenes have been investigated as guests in various host systems, with cyclodextrins (CDs) being a prominent class of hosts. rsc.orgresearchgate.net Cyclodextrins are water-soluble, torus-shaped oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. usc.galyoutube.comnih.gov

The interaction between a fluoro-substituted azobenzene (B91143) derivative and β-cyclodextrin (β-CD) has shown unique binding characteristics. Unlike conventional azobenzene, where the trans isomer typically binds more strongly within the β-CD cavity, studies on a carboxylated fluoro-azobenzene (F-azo-COOH) revealed that its cis isomer forms a more stable 1:1 complex with β-CD. rsc.org This reversal is attributed to the specific electronic and steric effects of the fluorine substituents. The ability to modulate the binding affinity with light—stronger binding for the cis form and weaker for the trans form—provides a mechanism for the photo-controlled release or uptake of the guest molecule.

| Host Molecule | Guest Isomer | Binding Constant (K) M⁻¹ | Stoichiometry |

| β-Cyclodextrin | trans-F-azo-COOH | 2.1 ± 0.2 × 10³ | 1:1 |

| β-Cyclodextrin | cis-F-azo-COOH | 3.0 ± 0.3 × 10³ | 1:1 |

| α-Cyclodextrin | trans or cis-F-azo-COOH | No stable complex formed | N/A |

This table presents the binding affinities between a fluoro-substituted azobenzene derivative and different cyclodextrins, highlighting the preferential binding of the cis-isomer by β-CD. rsc.org

Light-Controlled Supramolecular Self-Assembly

The photoisomerization of decafluoroazobenzene is a powerful tool for controlling the self-assembly of molecules into larger, organized structures. nih.govmdpi.com Light acts as an external stimulus that can precisely and reversibly alter the molecular geometry, thereby triggering the formation, dissociation, or transformation of supramolecular architectures. mdpi.com This approach is fundamental to creating "smart" materials that can respond to their environment. mdpi.com

The trans to cis isomerization of the azobenzene unit, induced by UV light, and the reverse cis to trans isomerization, triggered by visible light or heat, allows for the dynamic and reversible control of supramolecular assemblies. nih.gov For example, nanoparticles decorated with photoswitchable azobenzene ligands can be assembled and disassembled on demand using light of different wavelengths. nih.gov In one system, the trans form of an azobenzene derivative self-assembles into vesicles. Upon UV irradiation, the molecule converts to the cis isomer, leading to a disruption of the packing and disassembly of the vesicular structures. rsc.org Subsequent irradiation with visible light restores the trans isomer, allowing the vesicles to reform, demonstrating a fully reversible cycle of assembly and disassembly. rsc.org This process can be monitored through various spectroscopic and microscopic techniques.

| Stimulus | Azobenzene Isomer | Supramolecular State |

| Initial State (Visible Light) | trans | Assembled (e.g., Vesicles, Nanoribbons) |

| UV Light (e.g., 365 nm) | cis | Disassembled or Transformed |

| Visible Light (e.g., >420 nm) | trans | Re-assembled |

This table illustrates the general principle of reversible control over supramolecular organization using light to switch the azobenzene unit between its trans and cis states.

Light can also be used to direct more complex hierarchical self-assembly processes, leading to transformations between different morphologies. Hierarchical self-assembly involves primary structures organizing into larger, more intricate superstructures. researchgate.net Azobenzene-containing systems have shown the ability to undergo controlled morphological evolution from one distinct nanostructure to another. rsc.org

For instance, a perylene (B46583) diimide (PDI) derivative functionalized with azobenzene chromophores was shown to self-assemble into highly ordered nanoribbons in its initial trans state. rsc.org Upon irradiation with 365 nm UV light, the isomerization to the bent cis form disrupted the ordered π–π stacking of the PDI cores. This disruption induced a morphological transformation from well-defined nanoribbons into spherical nanoparticles. rsc.org Such transformations are not merely structural but can also alter the material's properties, such as conductivity, which decreased upon conversion to the more disordered spherical state. rsc.org Other studies have demonstrated reversible transitions between vesicles and nanoparticles, providing a method for switch-controlled release of encapsulated cargo. rsc.org

Chirality Induction and Control in Fluorinated Azobenzene Supramolecular Architectures

Chirality is a key property in many biological and chemical systems. Inducing and controlling supramolecular chirality in assemblies of achiral molecules is a significant area of research. nih.gov For azobenzene-containing polymers, supramolecular chirality can be generated through the non-symmetric arrangement of the achiral azobenzene units. nih.gov This process can be influenced by external factors like chiral solvents or circularly polarized light. nih.gov

In systems involving achiral azobenzene side-chain polymers, supramolecular chirality has been successfully induced by using a chiral solvent, such as limonene. rsc.orgrsc.org The chiral solvent molecules promote a preferential helical arrangement (superstructural chirality) of the aggregated trans-azobenzene units, which can be detected by circular dichroism (CD) spectroscopy. rsc.org This induced chirality is highly dependent on the photo-state of the azobenzene. Upon UV light irradiation, the trans-cis isomerization leads to the disappearance of the CD signal, indicating a loss of the chiral organization. rsc.org The process is often reversible; the chiral aggregation can be recovered by thermal relaxation or visible light irradiation, allowing for a reversible chiral–achiral switch. rsc.orgrsc.org The specific structure of the polymer, such as the length of the spacer connecting the azobenzene unit to the polymer backbone, can significantly affect the stability and reversibility of the induced chirality. rsc.org

Integration into Metal-Organic Frameworks (MOFs) and Coordination Cages

Metal-Organic Frameworks (MOFs) are porous, crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.govespublisher.com Coordination cages are discrete, self-assembled M₂L₄ or similar structures with an internal cavity. rsc.orgrsc.org Incorporating photoresponsive units like decafluoroazobenzene into the organic linkers of MOFs and cages allows for dynamic control over their structure and function. nih.gov

When azobenzene-functionalized linkers are integrated into a MOF, their photoisomerization can modulate the framework's properties. For example, a water-stable zirconium MOF (UiO-68-azo) bearing azobenzene groups was designed for on-command cargo release. nih.gov The MOF pores were loaded with a cargo molecule and then capped by adding β-cyclodextrin, which binds to the trans-azobenzene "stalks" on the MOF's surface. nih.gov UV irradiation converted the azobenzene to its cis isomer, which has a much lower affinity for β-cyclodextrin, leading to the removal of the cap and the release of the cargo. nih.gov Similarly, light-gated ion transport has been achieved in MOF-based nanochannels containing azobenzene ligands. rsc.org

In the realm of coordination cages, azobenzene-containing ligands have been used to create photoswitchable assemblies. A lantern-shaped Pd₂(azo-ligand)₄ cage was shown to reversibly disassemble upon visible light irradiation (which promoted isomerization to the cis form that is incompatible with cage formation) and reassemble under UV light. rsc.org This light-triggered disassembly and reassembly provides a mechanism for the controlled uptake and release of guest molecules from the cage's cavity. rsc.orgnih.gov

Applications of Decafluoroazobenzene in Advanced Materials Science and Molecular Engineering

Photoresponsive Polymers and Elastomers

The incorporation of photoswitchable molecules like azobenzene (B91143) derivatives into polymer matrices allows for the creation of materials that can change their shape or properties in response to light. fudan.edu.cnnih.govcjps.org This photoresponsive behavior is driven by the reversible trans-cis isomerization of the azobenzene unit upon irradiation with specific wavelengths of light.

Liquid crystal polymers (LCPs) and elastomers containing azobenzene moieties are a prominent class of photoresponsive materials capable of converting light energy directly into mechanical work. fudan.edu.cntue.nlmdpi.com The fundamental mechanism behind their actuation lies in the disruption of the liquid crystalline order caused by the photoisomerization of the azobenzene dopants. The more stable, linear trans isomer fits well within the ordered liquid crystal phase. Upon irradiation with UV light, it converts to the bent cis isomer, which disrupts this order, leading to a macroscopic contraction or expansion of the polymer network. fudan.edu.cntue.nl This change is reversible; visible light or thermal relaxation can induce the back-isomerization to the trans state, restoring the material's original shape. fudan.edu.cn

While the principles of photoactuation in azobenzene-containing polymers are well-established, specific research detailing the use and performance of decafluoroazobenzene in such systems is not extensively available in the reviewed literature. However, the inherent photoswitching capability of the decafluoroazobenzene core suggests its potential as a functional chromophore in photoresponsive polymers and elastomers. The fluorine atoms are known to alter the electronic properties and isomerization kinetics of the azobenzene unit, which could potentially be harnessed to tune the actuation response, such as the speed and magnitude of deformation. Further research would be necessary to fully characterize the mechanical response of polymers functionalized with decafluoroazobenzene under light stimulation.

Optoelectronic Devices and Photonic Materials

The unique optical and electronic properties of organic molecules are increasingly being exploited in the development of advanced optoelectronic and photonic devices. Azobenzene derivatives, with their reversible photoisomerization, offer a pathway to creating tunable and switchable materials.

Organic light-emitting diodes (OLEDs) are a major display and lighting technology based on the electroluminescence of organic thin films. researchgate.net The performance of an OLED is highly dependent on the molecular structure and properties of the materials used in its various layers. researchgate.netnih.govresearchgate.net While a wide range of organic molecules have been investigated for use in OLEDs, the search for novel materials with improved efficiency, stability, and color purity is ongoing.

Photonic crystals are materials with a periodic nanostructure that can control the propagation of light. scielo.org.coresearchgate.netmdpi.comresearchgate.net By creating a photonic bandgap, these materials can block light of certain frequencies, acting as optical insulators. The ability to tune the properties of photonic crystals is crucial for creating dynamic optical devices.

Despite the known synthesis of decafluoroazobenzene, a thorough review of the available literature did not yield specific studies on its application in either OLEDs or photonic crystals. The incorporation of photoswitchable molecules like decafluoroazobenzene into these systems could theoretically offer a mechanism for tuning their properties with light. For instance, in an OLED, altering the molecular conformation could influence charge transport or emission characteristics. In a photonic crystal, isomerization could change the refractive index, thereby shifting the photonic bandgap. However, without experimental or theoretical studies focused on decafluoroazobenzene in these specific contexts, its suitability and performance remain speculative.

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, leading to phenomena such as second-harmonic generation (SHG) and third-harmonic generation. analis.com.myaps.orgcfel.de These materials are essential for applications in optical communications, data processing, and frequency conversion. Azobenzene derivatives have been investigated for their NLO properties, which are often associated with their extended π-conjugated system and the presence of electron-donating and electron-accepting groups. analis.com.myutm.myresearchgate.netiaea.org

Computational studies, often employing Density Functional Theory (DFT), are a common approach to predict the NLO properties of new molecules. analis.com.myutm.myresearchgate.netiaea.org These studies can calculate hyperpolarizabilities, which are molecular-level indicators of NLO activity. While extensive computational work has been done on various azobenzene derivatives, specific data on the second- and third-order nonlinear optical susceptibilities of decafluoroazobenzene are not readily found in the surveyed literature. The strong electron-withdrawing nature of the fluorine atoms in decafluoroazobenzene would be expected to significantly influence its electronic structure and, consequently, its NLO response. Detailed theoretical and experimental investigations are needed to quantify these properties.

Molecular Switches and Logic Gates

The concept of using individual molecules as components in electronic circuits has driven significant research into molecular-scale switches and logic gates. The ability of certain molecules to exist in two or more stable states that can be reversibly interconverted by an external stimulus is the basis for this technology.

Azobenzene and its derivatives are prime candidates for molecular switches due to their distinct trans and cis isomers. rsc.org Scanning tunneling microscopy (STM) has emerged as a powerful tool to not only image these molecules on surfaces but also to induce and observe their isomerization at the single-molecule level. aps.orgaps.orgresearchgate.netaps.orgsemanticscholar.orgnih.gov By positioning the STM tip over an adsorbed azobenzene molecule and applying a specific bias voltage, it is possible to trigger the trans-to-cis (and vice versa) isomerization through inelastic electron tunneling. aps.orgaps.orgnih.gov

The process involves the tunneling electrons exciting vibrational or electronic states of the molecule, providing the energy needed to overcome the isomerization barrier. aps.org Studies on various azobenzene derivatives have shown that the switching can be reversible and controllable. aps.orgnih.gov For instance, experiments on amino-nitro-azobenzene on a thin insulating layer of NaCl demonstrated reversible isomerization with distinct voltage thresholds for the trans-to-cis and cis-to-trans processes. aps.org

While these studies have not specifically focused on decafluoroazobenzene, the fundamental principles of electron-induced isomerization are expected to apply. The perfluorination of the phenyl rings in decafluoroazobenzene would likely alter its interaction with the substrate and its electronic states, thus influencing the specific voltage thresholds and switching efficiencies. The feasibility of using decafluoroazobenzene as an electron-triggered nanomolecular switch is high, though experimental verification is required.

Multi-State Photoswitches Design and Implementation

The design of multi-state photoswitches, molecules that can reversibly interconvert between multiple stable or metastable states upon light irradiation, is a key area of research in molecular engineering. semanticscholar.orgmdpi.comnih.govresearchgate.net Decafluoroazobenzene serves as a valuable building block in this endeavor due to its distinct photoisomerization characteristics. The substitution of hydrogen with fluorine atoms in the azobenzene core significantly alters its electronic and steric properties, leading to notable changes in its photoswitching behavior.

One of the most significant effects of ortho-fluorination is the enhanced separation of the n→π* absorption bands of the E and Z isomers. researchgate.net This separation is crucial for the selective photo-isomerization of the molecule, allowing for the use of different wavelengths of light to drive the forward (E → Z) and reverse (Z → E) isomerization processes with high efficiency. For instance, tetra-ortho-fluoroazobenzenes can be effectively isomerized using green light. researchgate.net This spectral separation is a key design principle for creating multi-state systems where individual photoswitchable units can be addressed independently.

Furthermore, the introduction of fluorine atoms, particularly in the ortho positions, dramatically increases the thermal stability of the Z-isomer. While the Z-isomer of unsubstituted azobenzene has a half-life on the order of hours, the Z-isomer of tetra-ortho-fluoroazobenzene exhibits a remarkable thermal half-life of approximately 700 days in DMSO at 25°C. researchgate.net This exceptional stability is attributed to alterations in the dipole moments of the Z-isomer and the transition state for thermal isomerization, which increases the energy barrier for the thermal Z to E conversion. researchgate.net This high thermal stability is a critical feature for the implementation of decafluoroazobenzene-based units in multi-state systems, as it ensures that the different isomeric states are long-lived and can be reliably maintained.

Table 1: Photophysical Properties of a Fluorinated Azobenzene Derivative

| Property | Value | Reference |

| Thermal Half-life of Z-isomer (tetra-ortho-fluoroazobenzene) | ~700 days (in DMSO at 25°C) | researchgate.net |

This table will be updated as more specific data for decafluoroazobenzene becomes available.

Data Storage Technologies

The reversible photoisomerization of azobenzene derivatives, including decafluoroazobenzene, has positioned them as promising candidates for molecular-level data storage. nih.govscitechdaily.com The ability to switch between two distinct states (E and Z) with light allows for the encoding of binary information (0 and 1) at the molecular level.

The incorporation of decafluoroazobenzene into polymer matrices or other materials allows for the creation of photoresponsive thin films suitable for optical data storage. scitechdaily.comutexas.edursc.org The process of writing data typically involves irradiating a specific area of the film with a focused laser beam of a particular wavelength to induce the E → Z isomerization. This local change in the isomeric state alters the optical properties of the material, such as its refractive index or absorption coefficient. The stored information can then be read by detecting these changes.

A key advantage of using azobenzene-based systems for data storage is the potential for high-density recording and rewritability. The orientation of the azobenzene molecules can be controlled with polarized light, a phenomenon known as photo-orientation. researchgate.netresearchgate.net This adds another dimension to data storage, potentially increasing the storage capacity. The thermal stability of the Z-isomer is a critical factor for long-term data retention. The exceptionally long thermal half-life of fluorinated azobenzenes makes them particularly suitable for archival data storage applications. researchgate.net

While the concept is well-established, the practical implementation of decafluoroazobenzene in high-density data storage systems is still under investigation. Research is focused on optimizing the writing and reading processes, improving the stability and cyclability of the materials, and developing efficient methods for addressing individual molecules or small ensembles. utexas.edumiami.edu

Table 3: Key Parameters for Decafluoroazobenzene in Data Storage

| Parameter | Desired Property for Data Storage | Relevance of Decafluoroazobenzene |

| Thermal Stability of Z-isomer | High | Exceptionally long half-life due to fluorination |

| Photoisomerization Quantum Yield | High | Influences writing speed and efficiency |

| Photostability | High | Ensures a high number of write/read/erase cycles |

| Readout Contrast | High | Clear distinction between the two states |

This table highlights the important properties for data storage applications and will be updated with quantitative data for decafluoroazobenzene as it becomes available.

Emerging Trends and Future Research Directions

Rational Design Principles for Tunable Decafluoroazobenzene Systems

The rational design of photoswitchable molecules is a cornerstone of modern materials science, aiming to create systems with precisely controlled properties. For decafluoroazobenzene, this involves the strategic modification of its molecular structure to tune its photochemical and physical characteristics. The goal is to establish clear structure-property relationships that can guide the synthesis of new derivatives with desired functionalities. While the broader field of organic polymers has seen success in creating tunable structures for applications like photocatalysis, specific design principles for decafluoroazobenzene are still an emerging area of investigation. Future research is anticipated to focus on synthesizing a library of decafluoroazobenzene derivatives and systematically studying how different substituents on the perfluorinated rings affect properties such as absorption spectra, isomerization quantum yields, and the thermal stability of the cis isomer.

Advanced Computational Protocols for Predictive Modeling

Computational modeling has become an indispensable tool in chemical research, offering predictive insights into molecular behavior and properties. researchgate.net For decafluoroazobenzene, advanced computational protocols like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are crucial for unraveling its electronic structure and photochemical dynamics. nih.gov These methods can, in principle, predict the outcomes of chemical modifications, guiding the rational design process. nih.gov For instance, DFT calculations can elucidate the energies of the molecular orbitals involved in the n→π* and π→π* transitions, which are fundamental to the photoswitching mechanism. MD simulations can model the conformational changes during isomerization and the interactions of decafluoroazobenzene with its environment, such as in a polymer matrix or on a surface. While extensive computational studies have been performed on other complex molecules like ferrocene (B1249389) derivatives and for applications such as drug discovery, dedicated and systematic computational investigations focused solely on establishing predictive models for decafluoroazobenzene systems are a key future direction. nih.govnih.gov

Integration into Hybrid Organic-Inorganic Materials